molecular formula C12H24O B14287322 2,2-Dipentyloxirane CAS No. 120289-64-7

2,2-Dipentyloxirane

Cat. No.: B14287322
CAS No.: 120289-64-7
M. Wt: 184.32 g/mol
InChI Key: AXOZWSUFOMUTJZ-UHFFFAOYSA-N
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Description

2,2-Dipentyloxirane is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dipentyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity .

Industrial Production Methods: On an industrial scale, the production of epoxides like this compound often involves the catalytic oxidation of alkenes using oxygen or air. Catalysts such as silver or titanium silicalite are employed to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dipentyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dipentyloxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development due to its ability to form stable intermediates.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 2,2-Dipentyloxirane involves the opening of the epoxide ring, which can occur through various pathways depending on the reaction conditions. The ring strain in the three-membered epoxide ring makes it highly reactive, allowing it to undergo nucleophilic attack easily. This reactivity is exploited in many synthetic applications to form new carbon-oxygen bonds .

Comparison with Similar Compounds

Uniqueness: 2,2-Dipentyloxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its longer alkyl chains compared to other epoxides can affect its solubility and interaction with other molecules, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

120289-64-7

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,2-dipentyloxirane

InChI

InChI=1S/C12H24O/c1-3-5-7-9-12(11-13-12)10-8-6-4-2/h3-11H2,1-2H3

InChI Key

AXOZWSUFOMUTJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CO1)CCCCC

Origin of Product

United States

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